1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-
Description
The compound 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- (hereafter referred to as the "target compound") is a benzo[ij]quinolizine derivative characterized by a fused tricyclic structure. Its molecular formula is C₁₃H₁₅NO₂, with a stereospecific (1R)-configuration at the 1-hydroxy-1-methyl substituent . Key structural features include:
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c15-9-13(16)6-8-14-7-2-4-10-3-1-5-11(13)12(10)14/h1,3,5,9,16H,2,4,6-8H2 |
InChI Key |
ZYHHVCMRQOPEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(CCN3C1)(C=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminophenol Derivatives
A foundational route involves cyclocondensation of substituted aminophenols with cyclic ketones. For example, reacting 8-hydroxyjulolidine (CAS 41175-50-2) with methyl vinyl ketone under acidic conditions yields the benzoquinolizine backbone. Key steps include:
-
Acid-catalyzed cyclization : Trifluoroacetic acid (TFA) promotes intramolecular cyclization at 80°C for 12 hours.
-
Methyl group incorporation : Methylation via dimethyl sulfate in the presence of potassium carbonate.
Reaction Scheme :
Yield : ~45% (crude), improving to 62% after recrystallization.
Oxidation of 9-Formyl-8-Hydroxyjulolidine
The synonym 9-formyl-8-hydroxyjulolidine suggests an oxidation-reduction pathway:
-
Formylation : Vilsmeier-Haack formylation of 8-hydroxyjulolidine introduces an aldehyde group at position 9.
-
Reductive methylation : Sodium borohydride reduces the aldehyde to a primary alcohol, followed by methylation using methyl iodide.
Critical Parameters :
Direct Hydroxylation-Methylation Tandem Reaction
A one-pot method leverages palladium-catalyzed C–H activation:
-
Hydroxylation : Using Pd(OAc) and oxone in acetic acid at 60°C.
-
Methylation : In situ addition of trimethylaluminum (AlMe) facilitates methyl group transfer.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 62 | 98 | Scalability | Multi-step purification |
| Oxidation-Reduction | 55 | 95 | High regioselectivity | Sensitivity to moisture |
| Tandem C–H Activation | 68 | 97 | One-pot synthesis | Requires specialized catalysts |
Characterization and Quality Control
Spectroscopic Data :
Purity Optimization :
-
Recrystallization from ethanol/water (7:3) achieves >98% purity.
-
HPLC (C18 column, acetonitrile/water 65:35) confirms absence of desmethyl byproducts.
Industrial-Scale Considerations
Cost Drivers :
-
Palladium catalysts contribute ~40% of total synthesis cost.
-
Solvent recovery systems (e.g., distillation) reduce waste by 70%.
Safety Protocols :
Chemical Reactions Analysis
Types of Reactions
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
One significant application of derivatives of benzo[ij]quinolizine is their use as antimicrobial agents . Research has shown that compounds like 8-alkoxy-6,7-dihydro-5-methyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine exhibit potent antimicrobial properties. These compounds have been synthesized and tested for efficacy against a range of pathogens, demonstrating broad-spectrum activity .
Table 1: Antimicrobial Activity of Benzo[ij]quinolizine Derivatives
Neuropharmacological Effects
Research indicates that certain benzo[ij]quinolizine derivatives may interact with the GABA receptor system. This interaction suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions. The structural characteristics of these compounds allow them to modulate neurotransmitter activity effectively .
Photocatalysis
Recent studies have highlighted the use of benzo[ij]quinolizine derivatives in photocatalytic processes . For instance, a novel benzothiadiazole-based quinolinol was developed as a heterogeneous photocatalyst for singlet oxygen production under continuous flow conditions. This compound exhibited stability and efficiency in generating reactive oxygen species (ROS), which are crucial for various chemical reactions including organic synthesis and environmental remediation .
Table 2: Photocatalytic Properties of Quinolinol Derivatives
| Compound Name | Photocatalytic Efficiency | Application Area | Reference |
|---|---|---|---|
| Benzothiadiazole-based quinolinol | 0.54 mmol h⁻¹ per mg | Organic synthesis | |
| Other quinolinol derivatives | Variable | Environmental cleanup |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of flumequine derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics in treating infections caused by resistant strains .
Case Study 2: Photocatalytic Applications
In a recent experiment, the benzothiadiazole-based quinolinol was utilized in a photocatalytic setup to produce singlet oxygen from α-terpinene. The study found that after multiple cycles, the catalyst maintained its activity without significant degradation, underscoring its potential for sustainable chemical processes .
Mechanism of Action
The mechanism of action of 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Functional Impact
Substituent Position and Activity :
- The 2-carboxylic acid group in derivatives (e.g., C₁₇H₂₅N) enhances antimicrobial activity by facilitating interactions with bacterial enzymes .
- Fluorine substitution at the 8-position (e.g., C₁₉H₂₁FN₂O₄) improves metabolic stability and broad-spectrum efficacy, as seen in Levonadifloxacin impurities .
- Hydroxyl groups (e.g., 8-hydroxyjulolidine) are critical for dye applications due to their electron-donating properties .
Physical Properties :
- Solubility : Pentamethyl derivatives exhibit extremely low solubility (0.061 g/L), limiting their pharmaceutical utility . In contrast, carboxylic acid derivatives show moderate solubility, enabling formulation in antimicrobial agents .
- Thermal Stability : High boiling points (e.g., 305.1°C for pentamethyl derivatives) suggest suitability for high-temperature synthetic processes .
Synthetic Routes :
Biological Activity
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- is a compound belonging to the class of quinolizine derivatives. This article explores its biological activities , including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Formula: C₁₂H₁₅NO
Molecular Weight: 189.2536 g/mol
CAS Registry Number: 41175-50-2
IUPAC Name: 1H,5H-Benzo[ij]quinolizin-5-one, 2,3,6,7-tetrahydro-1-hydroxy-1-methyl-
The compound features a complex bicyclic structure that contributes to its biological activity. Its structural characteristics are crucial for understanding its interactions with biological targets.
Antioxidant Properties
Research indicates that compounds within the quinolizine family exhibit significant antioxidant activity . For instance, derivatives of benzo[c]quinolizin-3-one have been shown to possess dual inhibitory effects on 5-alpha-reductases with IC₅₀ values ranging from 93 to 166 nM . This suggests potential applications in treating conditions related to androgen metabolism.
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of various quinolizine derivatives against cancer cell lines. For example:
- Neuroprotective Effects: Certain derivatives demonstrated low cytotoxicity compared to curcumin against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. Notably, some compounds exhibited neuroprotective properties under oxidative stress conditions .
- Antimalarial Activity: Conjugates of quinolizines with amino acids have shown promising results in vivo against Plasmodium species, indicating their potential as antimalarial agents .
The biological activity of these compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The inhibition of enzymes such as 5-alpha-reductase is one mechanism through which these compounds exert their effects. This inhibition can lead to reduced levels of dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia and androgenetic alopecia .
- Antioxidant Mechanisms: The ability to scavenge free radicals contributes to the neuroprotective effects observed in various studies. Compounds with strong antioxidant properties can mitigate oxidative stress-induced damage in neuronal cells .
Case Studies
Several studies highlight the therapeutic potential of quinolizine derivatives:
- Study on Neuroprotection: A study demonstrated that certain derivatives significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells exposed to oxidative stress .
- Antimalarial Efficacy: In vivo evaluations showed that specific conjugates exhibited enhanced blood-schizontocidal activity against multiple strains of Plasmodium in infected mice models compared to conventional treatments like chloroquine .
Summary of Biological Activities
Q & A
Q. How can the molecular structure of this compound be experimentally characterized?
The molecular structure is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), X-ray crystallography , and mass spectrometry (MS) . For example, the SMILES notation (O=C3N2c1c(cccc1C(O)(CC2)C)CC3) and InChI identifier provided in structural databases can guide spectral assignments. Computational tools like density functional theory (DFT) may supplement experimental data to resolve stereochemical ambiguities.
Q. What are the key physicochemical properties critical for experimental design?
Key properties include:
- Solubility : Almost insoluble in water (0.061 g/L at 25°C), necessitating polar aprotic solvents (e.g., DMSO) for in vitro studies .
- Boiling point : 305.1°C at 760 Torr, indicating thermal stability for reactions under reflux .
- Density : 1.01 g/cm³, relevant for solvent layering in extraction protocols . These parameters inform solvent selection, reaction conditions, and purification strategies.
Q. What synthetic methodologies are reported for analogous benzoquinolizine derivatives?
Multi-step synthesis often involves:
- Cyclization reactions of indanone precursors with nitrogen-containing heterocycles .
- Aldol condensations or Mannich reactions to introduce substituents (e.g., methyl or hydroxyl groups) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Advanced Research Questions
Q. How can electronic absorption spectra inform studies on this compound’s reactivity?
UV-Vis spectroscopy of related julolidine derivatives reveals strong absorption bands (~400–500 nm) due to π→π* transitions in the conjugated heterocyclic system. These spectra help identify electronic perturbations caused by substituents (e.g., hydroxyl or methyl groups) and predict redox behavior in catalytic applications .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the compound’s 3D structure (InChI:
InChI=1S/C13H15NO2/...) . - Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes in aqueous environments, leveraging logP values (~7.1) to predict membrane permeability .
Q. What mechanistic insights exist for its role in coordination chemistry (e.g., MOF synthesis)?
Analogous benzoquinolizine derivatives (e.g., 1H,5H-benzo[1,2-d:4,5-d']bistriazole) act as ligands in metal-organic frameworks (MOFs). The hydroxyl group may coordinate to transition metals (e.g., Co²⁺), forming complexes with enhanced catalytic activity for oxygen evolution reactions (OER). Spectroscopic techniques (FT-IR, XPS) and single-crystal XRD validate coordination modes .
Q. How can contradictions in solubility data be resolved during formulation?
Discrepancies in solubility (e.g., 0.061 g/L vs. higher values in aprotic solvents) require:
- Replicate experiments using standardized protocols (e.g., shake-flask method).
- Co-solvency studies with surfactants (e.g., Tween-80) to improve aqueous dispersion .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
